molecular formula C10H19NO B13208683 2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL

2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL

Cat. No.: B13208683
M. Wt: 169.26 g/mol
InChI Key: STXGFTKOCBKKIL-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL is a bicyclic compound featuring a rigid bicyclo[2.2.2]octane scaffold substituted with a hydroxyl group at position 2 and a 2-aminoethyl moiety. For example, all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (compound 10) was synthesized using aqueous HCl-mediated deprotection and recrystallization, yielding 72% with a melting point of 165–167°C and confirmed elemental composition (C9H18ClNO2) . The aminoethyl substituent in the target compound likely enhances solubility and bioactivity by introducing a flexible, polar side chain, distinguishing it from simpler hydroxyl- or amino-substituted analogs.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(2-aminoethyl)bicyclo[2.2.2]octan-2-ol

InChI

InChI=1S/C10H19NO/c11-6-5-10(12)7-8-1-3-9(10)4-2-8/h8-9,12H,1-7,11H2

InChI Key

STXGFTKOCBKKIL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1CC2(CCN)O

Origin of Product

United States

Preparation Methods

Hydroxylation and Amination via Multi-step Synthesis

One of the most established approaches involves starting from bicyclo[2.2.2]octane derivatives with pre-existing functional groups, followed by selective hydroxylation and amino group introduction.

  • Step 1: Hydroxylation of Bicyclo[2.2.2]octane at the bridgehead position is achieved through oxidation reactions, often employing oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl group at the 2-position.

  • Step 2: Aminoethyl side chain attachment is typically accomplished via nucleophilic substitution or amination reactions. For example, the hydroxyl group can be converted into a leaving group (e.g., mesylate or tosylate), followed by nucleophilic displacement with ethylenediamine derivatives.

Catalytic Hydrogenation and Amination

Another route involves catalytic hydrogenation of precursor compounds containing unsaturated bonds, followed by amino group installation:

  • Hydrogenation of bicyclic precursors under catalytic conditions (e.g., Pd/C or Raney Ni) to saturate the ring system.
  • Subsequent amination using ammonia or primary amines in the presence of catalysts or under reductive amination conditions.

Cycloaddition and Ring-Closing Strategies

[2+2] or [4+2] Cycloaddition Reactions

Synthesis can also utilize cycloaddition reactions to construct the bicyclic framework, followed by functional group modifications:

  • Diels-Alder reactions to form the bicyclic core, with subsequent oxidation and aminoethyl side chain attachment.
  • Functionalization of the resulting intermediate with amino groups via nucleophilic substitution or reductive amination.

Functionalization of Bicyclo[2.2.2]octane via Radical or Electrophilic Methods

Radical-mediated reactions or electrophilic substitutions can introduce amino and hydroxyl functionalities:

  • Radical halogenation at specific bridgehead positions, followed by nucleophilic substitution with ammonia or amino derivatives.
  • Electrophilic hydroxylation using reagents like peracids or hydroxyl radicals, often under controlled radical conditions.

Patented Synthetic Routes (Based on Patent WO2019075004A1)

Recent patent literature provides detailed synthetic pathways:

Method Key Reagents & Conditions Advantages References
Hydrogenation + Amination Hydrogen gas, catalysts (e.g., Pd/C), amines High selectivity, straightforward WO2019075004A1
Oxidative Functionalization Oxidants like potassium permanganate, osmium tetroxide Precise hydroxylation WO2019075004A1
Cycloaddition-based Synthesis Diels-Alder reactions, followed by functionalization Structural diversity WO2019075004A1

Reaction Conditions and Catalysts

Preparation Step Typical Conditions Catalysts/Reagents Notes
Hydroxylation Cold to moderate temperatures, oxidants Osmium tetroxide, KMnO₄ Selective at bridgehead positions
Amination Nucleophilic substitution, reductive amination Ethylenediamine, NaBH₄ To introduce aminoethyl group
Hydrogenation 25-100°C, H₂ atmosphere Pd/C, Raney Ni Saturation of ring systems

Research Findings and Perspectives

  • Selectivity and Yield: The introduction of amino and hydroxyl groups at specific bridgehead positions requires careful control of reaction conditions to prevent over-oxidation or undesired side reactions.
  • Functional Group Compatibility: Reactions are optimized to preserve the bicyclic core while selectively functionalizing the desired positions.
  • Scalability: Methods involving catalytic hydrogenation and nucleophilic substitutions are considered scalable for industrial applications.

Summary of Key Points

Methodology Advantages Limitations References
Multi-step hydroxylation and amination High regioselectivity Longer synthesis time Patent WO2019075004A1
Cycloaddition-based synthesis Structural diversity Requires complex precursors Patent WO2019075004A1
Radical and electrophilic functionalization Versatile Potential for side reactions General organic synthesis literature

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl group may also play a role in its biological activity by forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Bicyclo[2.2.2]octane Family

4-Aminobicyclo[2.2.2]octan-2-ol Derivatives
  • Activity: Derivatives like 4-aminobicyclo[2.2.2]octan-2-ol exhibit antiparasitic activity against Trypanosoma brucei rhodesiense (STIB 900 strain), with ester and ether analogs showing improved lipophilicity-dependent potency but reduced selectivity .
  • SAR Insights: Dialkylamino-substituted esters retain low cytotoxicity while maintaining in vitro potency, suggesting that substituent flexibility and charge distribution are critical for biological interactions .
all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol (Compound 10)
  • Synthesis : Prepared via γ-lactone intermediates and stereoselective functionalization, emphasizing the importance of stereochemistry in bicyclic systems .
  • Physical Properties : Melting point (165–167°C) and elemental analysis (C: 52.24%, H: 8.92%, N: 6.68%) align with rigid bicyclo[2.2.2]octane frameworks .
Bicyclo[2.2.2]octan-2-ol
  • Baseline Properties: A simpler analog lacking the aminoethyl group, with reported CAS 18684-63-3. Its carbon-13 NMR shifts (Table II in ) highlight substituent effects: α and β carbons exhibit significant deshielding (~14 ppm) compared to unsubstituted bicyclo[2.2.2]octane .

Bicyclo[2.2.1]heptane Derivatives

Bicyclo[2.2.1]heptan-2-ol (Norbornanol)
  • Structural Differences : Smaller bicyclo[2.2.1] system introduces higher ring strain, influencing reactivity and physical properties. For example, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol acetate (C12H20O2) has a molecular weight of 196.29 and distinct IR spectral features .
  • Applications: Used in polymer additives for enhanced thermal stability, a property less pronounced in bicyclo[2.2.2]octane derivatives due to reduced strain .
3-(Butylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
  • Functionalization: Demonstrates the impact of aminoalkyl substituents on bioactivity. Its hydrochloride salt (CAS 10038-73-0) has a molecular weight of 225.37, highlighting how bulkier substituents alter physicochemical profiles .

Heteroatom-Containing Bicyclic Compounds

2-Oxabicyclo[2.2.2]octan-6-ol
  • Key Differences: An oxygen atom replaces a carbon in the bicyclic framework, enhancing polarity and hydrogen-bonding capacity.

Table 1: Key Properties of Bicyclic Derivatives

Compound Molecular Formula Melting Point (°C) Key Substituents Bioactivity Highlights
2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL C10H19NO2 Not reported -OH, -CH2CH2NH2 Hypothesized enhanced solubility
all-endo-5-Amino-6-(hydroxymethyl) derivative C9H18ClNO2 165–167 -OH, -CH2NH2, -CH2OH Antiparasitic (indirect analog)
4-Aminobicyclo[2.2.2]octan-2-ol ester Varies Not reported -OAlkyl, -NH2 High in vitro potency, low cytotoxicity
Bicyclo[2.2.1]heptan-2-ol acetate C12H20O2 Not reported -OAc, -CH3 Polymer additive applications

Biological Activity

2-(2-Aminoethyl)bicyclo[2.2.2]octan-2-OL, with the CAS number 80641-34-5, is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiprotozoal effects, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H19NOC_{10}H_{19}NO, with a molecular weight of 169.26 g/mol. Its structure features a bicyclic framework that contributes to its unique biological properties.

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal properties of bicyclo[2.2.2]octan derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant activity against protozoan parasites such as Trypanosoma brucei and Plasmodium falciparum.

  • Antitrypanosomal Activity : A study demonstrated that certain bicyclo[2.2.2]octan derivatives possess antitrypanosomal activity with IC50 values as low as 0.3 µM, indicating potent efficacy compared to standard treatments like suramine (IC50 = 0.0075 µM) .
    Compound TypeIC50 (µM)
    Bicyclo[2.2.2]octan-2-one<0.3
    Suramine0.0075
    Chloroquine0.12
  • Antimalarial Activity : The compound has also shown promising results against chloroquine-resistant strains of Plasmodium falciparum, with some derivatives exhibiting IC50 values ranging from 0.23 to 0.72 µM .

The mechanism by which these compounds exert their biological effects is not fully elucidated; however, it is hypothesized that the bicyclic structure enhances interaction with protozoan enzymes or receptors critical for their survival and replication.

Synthesis and Derivatives

The synthesis of this compound typically involves the epimerization of bicyclo[2.2.2]octan derivatives followed by functionalization to introduce amino groups or other substituents that enhance biological activity .

Synthesis Pathway Example :

  • Epimerization : Base-catalyzed epimerization using potassium tert-butoxide.
  • Functionalization : Subsequent reactions to introduce aminoethyl groups.

Case Studies

Several case studies have documented the efficacy of various derivatives in clinical settings or laboratory assays:

  • Study on Antitrypanosomal Agents : A comparative analysis of several bicyclo[2.2.2]octan-derivatives showed that modifications at the nitrogen atom significantly enhanced activity against Trypanosoma brucei .
    • Findings : The most active compounds were identified as those with specific alkyl substitutions on the nitrogen.

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